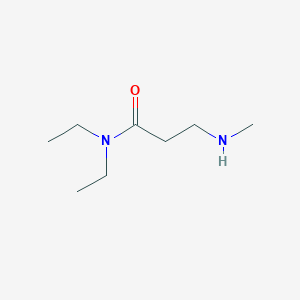

Propanamide, N,N-diethyl-3-(methylamino)-

CAS No.: 90203-25-1

Cat. No.: VC16268967

Molecular Formula: C8H18N2O

Molecular Weight: 158.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90203-25-1 |

|---|---|

| Molecular Formula | C8H18N2O |

| Molecular Weight | 158.24 g/mol |

| IUPAC Name | N,N-diethyl-3-(methylamino)propanamide |

| Standard InChI | InChI=1S/C8H18N2O/c1-4-10(5-2)8(11)6-7-9-3/h9H,4-7H2,1-3H3 |

| Standard InChI Key | AAXAUBCKEQWDFI-UHFFFAOYSA-N |

| Canonical SMILES | CCN(CC)C(=O)CCNC |

Introduction

Chemical Identity and Structural Properties

Propanamide, N,N-diethyl-3-(methylamino)- is systematically named N,N-diethyl-3-(methylamino)propanamide under IUPAC nomenclature. Its structure comprises a propanamide backbone substituted with diethyl and methylamino functional groups. The compound’s Canonical SMILES notation, , delineates the connectivity of its atoms, while its Standard InChIKey (AAXAUBCKEQWDFI-UHFFFAOYSA-N) provides a unique identifier for computational and database applications .

Synthesis and Industrial Preparation

The synthesis of Propanamide, N,N-diethyl-3-(methylamino)- involves multi-step reactions optimized for yield and purity. A common approach, as detailed in industrial methodologies, involves the condensation of diethylamine with propanoyl chloride in the presence of a polar solvent.

Reaction Mechanism and Optimization

The general synthesis pathway can be summarized as:

Subsequent functionalization introduces the methylamino group via nucleophilic substitution or reductive amination. A critical factor in minimizing byproducts, such as N-methyl-3-(N-methylamino)-propionamide (MMAP), is the use of polar solvents (e.g., water or alcohols), which enhance reaction selectivity . For instance, patent US20120330061A1 highlights that reactions conducted in aqueous media at 0–50°C significantly reduce MMAP formation, ensuring high-purity yields .

Crystallization and Purification

Post-synthetic purification involves controlled crystallization to isolate the target compound. Optimal crystal sizes (100 μm–2 mm) facilitate efficient removal of residual impurities via filtration or centrifugation . This step is crucial for pharmaceutical-grade applications, where even trace contaminants like MMAP—a potential carcinogen—must be eliminated .

Industrial and Research Applications

Beyond pharmacology, this compound finds utility in chemical synthesis as an intermediate for polymers, surfactants, and agrochemicals. Its amphiphilic nature, derived from the hydrophobic ethyl groups and hydrophilic amide moiety, enables applications in colloid science and material engineering.

Future Directions and Research Gaps

Despite its promise, several knowledge gaps persist:

-

Toxicological Profiles: Comprehensive in vivo studies are required to assess chronic toxicity and carcinogenic potential.

-

Clinical Applications: Preclinical trials to evaluate efficacy in disease models.

-

Synthetic Scalability: Development of green chemistry approaches to enhance industrial feasibility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume